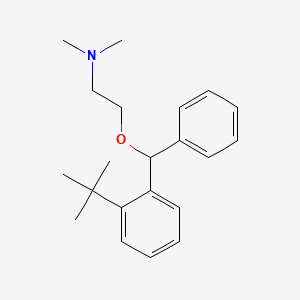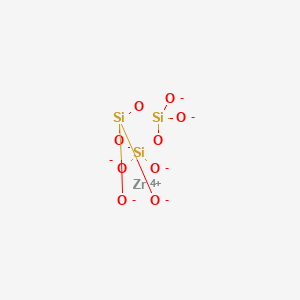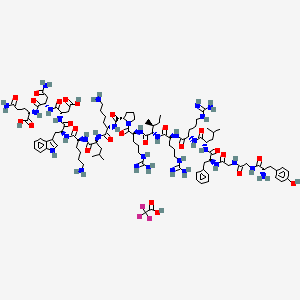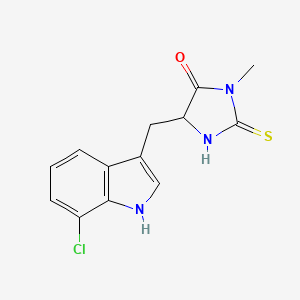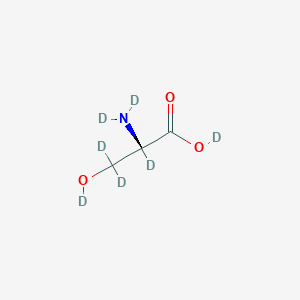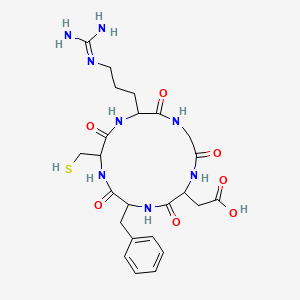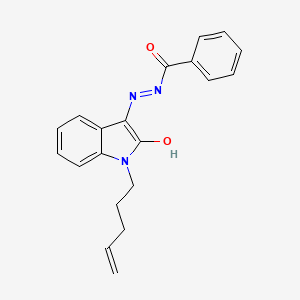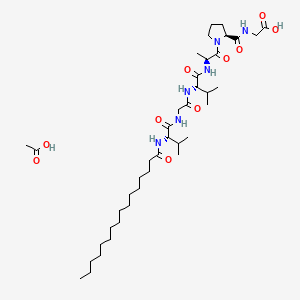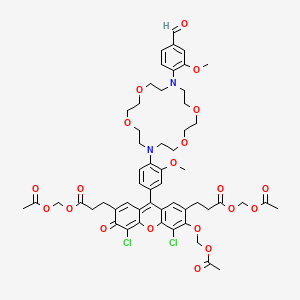![molecular formula C26H37ClN6O2 B10827290 N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRT67307 (hydrochloride) is a potent, reversible kinase inhibitor. It is a derivative of BX7951 and functions as a dual inhibitor specifically blocking the function of two IKK-related kinases: IKK epsilon (I-kappa-B kinase epsilon or IKBKE) and TBK1 (TANK binding kinase 1). MRT67307 (hydrochloride) prevents the phosphorylation of interferon regulatory factor 3 by TBK1/IKK epsilon, thereby blocking the expression of interferon-stimulated genes, such as interferon-beta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MRT67307 (hydrochloride) involves the synthesis of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of MRT67307 is synthesized through a series of reactions involving the coupling of various intermediates.
Hydrochloride salt formation: The free base form of MRT67307 is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for MRT67307 (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
MRT67307 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: MRT67307 can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be carried out to modify the functional groups in MRT67307.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MRT67307 .
Scientific Research Applications
MRT67307 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on autophagy, inflammation, and immune response.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, where kinase inhibition plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways
Mechanism of Action
MRT67307 (hydrochloride) exerts its effects by inhibiting the activity of IKK epsilon and TBK1 kinases. These kinases are involved in the phosphorylation of interferon regulatory factor 3, which is crucial for the expression of interferon-stimulated genes. By blocking this phosphorylation, MRT67307 prevents the activation of these genes, thereby modulating the immune response. Additionally, MRT67307 inhibits ULK1, a key component of the autophagy pathway, suggesting its potential use in autophagy-related diseases .
Comparison with Similar Compounds
MRT67307 (hydrochloride) is unique due to its dual inhibition of IKK epsilon and TBK1, as well as its inhibition of ULK1. Similar compounds include:
BX7951: The parent compound of MRT67307, also a kinase inhibitor.
IKK epsilon inhibitors: Other compounds that specifically inhibit IKK epsilon.
TBK1 inhibitors: Compounds that target TBK1 kinase.
ULK1 inhibitors: Molecules that inhibit ULK1 and are involved in autophagy regulation
Properties
Molecular Formula |
C26H37ClN6O2 |
|---|---|
Molecular Weight |
501.1 g/mol |
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H36N6O2.ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);1H |
InChI Key |
YBZGSNFTJJTIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




